molecular formula C6H7NO3 B1603076 Methyl 4-methyloxazole-5-carboxylate CAS No. 23012-23-9

Methyl 4-methyloxazole-5-carboxylate

Cat. No.: B1603076
CAS No.: 23012-23-9
M. Wt: 141.12 g/mol
InChI Key: KVFDVYINMDSCGE-UHFFFAOYSA-N
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Description

“Methyl 4-methyloxazole-5-carboxylate” is a chemical compound with the IUPAC name “methyl 5-methyl-1,3-oxazole-4-carboxylate”. It has a CAS Number of 41172-57-0 and a molecular weight of 141.13 . It is used as a reagent in the syntheses of substituted oxazolyl-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles .


Synthesis Analysis

The synthesis of carboxylic acids like “this compound” often involves oxidations. Two useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H7NO3 . The InChI code is 1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at normal temperatures . It has a density of 1.18 g/cm3, a boiling point of 188.981ºC, and a melting point of 45-48ºC .

Scientific Research Applications

1. Synthesis of Bronchodilators

Methyl 4-methyloxazole-5-carboxylate is used in the synthesis of bronchodilators. In one study, it was converted into 4-methyloxazol-5-yl carboxazide and then to 4-methyloxazol-5-yl isocyanate, ultimately leading to N,N'-bis(4-methyloxazol-5-yl)urea. This compound serves as a key building block for the synthesis of 1,3-bis(4-methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999).

2. Synthesis of Natural Products

The compound is integral in synthesizing complex oxazoles, such as siphonazoles A and B. These unique natural products illustrate the application of this compound as a building block in organic synthesis (Zhang & Ciufolini, 2009).

3. Enantioselective Synthesis Applications

In another application, this compound was synthesized with high optical purity through a palladium-catalyzed amide coupling, followed by oxazole formation. This process is significant for creating specific isomers of macrocyclic azole peptides (Magata et al., 2017).

4. Preparation of Heterocyclic Compounds

The compound is used to prepare various heterocyclic compounds, such as substituted-oxazolo-thiadiazoles, oxadiazoles, and triazoles. These syntheses start from methyl 5-methyloxazole-4-carboxylate, demonstrating its versatility as a precursor in heterocyclic chemistry (Shafiee et al., 1995).

5. Antagonists in Drug Abuse Treatment

Methyl 4-methyloxazole derivatives have been synthesized for use as mGluR5 antagonists in the treatment of drug abuse. This synthesis involved converting the aldehyde group in 2-methyloxazole-4-carboxaldehyde to a trimethylsilylethynyl group, followed by a Sonogashira coupling reaction, highlighting its role in medicinal chemistry (Iso & Kozikowski, 2006).

Safety and Hazards

“Methyl 4-methyloxazole-5-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with gloves and stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

methyl 4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDVYINMDSCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633872
Record name Methyl 4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-23-9
Record name Methyl 4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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